N-(4-Chlorophenyl)-1,2-phenylenediamine

Description

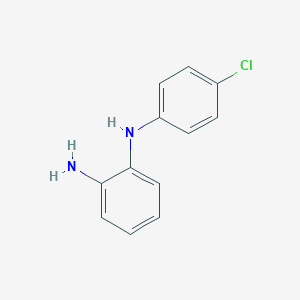

Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-chlorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUBIWJPIRTWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218919 | |

| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68817-71-0 | |

| Record name | N1-(4-Chlorophenyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68817-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068817710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chlorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7C6565WVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the production of various pharmaceuticals, including clofazimine analogues used in the treatment of leishmaniasis and malaria, as well as in the manufacturing of specialized dyes.[1][2][3] This document details established and modern synthetic methodologies, complete with experimental protocols and comparative quantitative data to assist researchers in optimizing their synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two main strategic routes:

-

Nucleophilic Aromatic Substitution followed by Reduction: This classical and widely-used approach involves the initial condensation of a halo-nitrobenzene with p-chloroaniline to form an N-(4-chlorophenyl)-2-nitrobenzenamine intermediate. This intermediate is then reduced to the desired this compound.

-

Direct C-N Bond Formation via Cross-Coupling Reactions: Modern synthetic chemistry offers more direct routes through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[4][5] These methods directly couple a 1,2-dihalobenzene or a related derivative with 4-chloroaniline.

Below is a detailed exploration of these pathways, including reaction conditions, yields, and step-by-step experimental procedures.

Pathway 1: Nucleophilic Aromatic Substitution and Subsequent Reduction

This two-step pathway is a robust and scalable method for the synthesis of this compound.

Step 1: Synthesis of the N-(4-chlorophenyl)-2-nitrobenzenamine Intermediate

The initial step involves the condensation of an o-halonitrobenzene (typically o-fluoronitrobenzene or o-chloronitrobenzene) with p-chloroaniline.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

References

- 1. Buy this compound | 68817-71-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine: Chemical Properties, Structure, and Biological Interactions

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of N-(4-Chlorophenyl)-1,2-phenylenediamine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as 2-Amino-4'-chlorodiphenylamine, is an aromatic amine with a molecular structure featuring a 1,2-phenylenediamine moiety substituted with a 4-chlorophenyl group on one of the amino functions.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-N-(4-chlorophenyl)benzene-1,2-diamine[1][2][3] |

| CAS Number | 68817-71-0[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₁ClN₂[1][3][4][5] |

| SMILES | C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl[1][3] |

| InChI | InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2[1][2][3][4][5][7] |

| InChI Key | WEUBIWJPIRTWDF-UHFFFAOYSA-N[1][2][4][7] |

Synonyms: N-(4-Chlorophenyl)benzene-1,2-diamine, N-(p-Chlorophenyl)-o-phenylenediamine, 2-Amino-4'-chlorodiphenylamine[1][4][7].

Physicochemical Properties

The compound is typically a light yellow to reddish-brown solid.[1][4] A summary of its key physicochemical properties is presented below.

Table of Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 218.68 g/mol | [1][2][3][4][7] |

| Appearance | Light yellow solid / Brown to reddish-brown solid | [1][4] |

| Melting Point | 117-119 °C | [1][4][7] |

| Boiling Point | 357.0 ± 27.0 °C (Predicted) | [4] |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.90 ± 0.10 (Predicted) | [4] |

Experimental Protocols

Synthesis via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

A common and effective method for synthesizing this compound is through the reduction of its nitro precursor.[1][4]

Reaction Scheme:

N-(4-chlorophenyl)-2-nitrobenzenamine + Fe/NH₄Cl → this compound

Detailed Protocol:

-

Materials:

-

N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol)

-

Ethanol (100 ml)

-

Saturated Ammonium Chloride (NH₄Cl) solution (15 ml)

-

Iron powder (4.0 g)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a mixture of ethanol (100 ml) and saturated NH₄Cl solution (15 ml), add N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g).

-

Add iron powder (4.0 g) to the mixture.

-

Heat the reaction mixture at 70 °C for 2 hours.

-

After the reaction is complete, filter the solid iron residues.

-

Extract the filtrate with ethyl acetate (3 x 100 ml).

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash chromatography (PE:EA = 5:1) to yield this compound as a light yellow solid (4.1 g, 93.2% yield).[4]

-

Logical Workflow for Synthesis:

References

- 1. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]

- 2. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Oxidative DNA damage induced by hair dye components ortho-phenylenediamines and the enhancement by superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms of N-(4-Chlorophenyl)-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the synthesis of various pharmaceuticals and dyes. The document details the primary synthetic routes, including the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine, the Buchwald-Hartwig amination, and the Ullmann condensation. Furthermore, it elucidates the mechanisms of significant subsequent reactions, such as the formation of quinoxalines and the synthesis of the antimycobacterial drug, clofazimine. Experimental protocols, quantitative data, and detailed mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 2-amino-4'-chlorodiphenylamine, is a versatile aromatic diamine with the molecular formula C₁₂H₁₁ClN₂.[1] Its structure, featuring a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Notably, it is a crucial intermediate in the production of clofazimine, a key drug in the treatment of leprosy and multidrug-resistant tuberculosis, as well as in the manufacturing of monoaminophenazine dyes.[2][3][4] Understanding the reaction mechanisms involved in the synthesis and further transformation of this compound is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with potential therapeutic applications. This guide provides an in-depth analysis of these mechanisms, supported by experimental data and visual representations.

Synthesis of this compound

The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and mechanistic pathways. The most common approaches involve the reduction of a nitroaromatic precursor and transition-metal-catalyzed cross-coupling reactions.

Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

A prevalent and economically viable method for the synthesis of this compound is the reduction of its nitro precursor, N-(4-chlorophenyl)-2-nitrobenzenamine.[5] This transformation can be accomplished using various reducing agents, with metallic iron in an acidic medium being a classic and effective choice.[5]

Reaction Mechanism:

The reduction of the nitro group by iron metal in the presence of an acid (often generated from a salt like ammonium chloride) proceeds through a series of single-electron and proton transfer steps. The iron metal acts as the electron donor.

Step 1: Adsorption and Electron Transfer: The nitro group of N-(4-chlorophenyl)-2-nitrobenzenamine adsorbs onto the surface of the iron metal. The iron then donates electrons to the nitro group.

Step 2: Protonation and Dehydration: The resulting radical anion is protonated by the acidic medium. This process is repeated, with successive electron transfers and protonations, leading to the formation of nitroso, hydroxylamino, and finally, the amino group, with the elimination of water molecules.

Step 3: Oxidation of Iron: Throughout this process, the iron metal is oxidized to iron(II) and iron(III) ions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a key strategy for synthesizing diarylamines like this compound.[6] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base.[7] For the synthesis of the target molecule, this would typically involve the reaction of 1,2-phenylenediamine with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene.

Catalytic Cycle:

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]

Step 1: Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[9]

Step 2: Amine Coordination and Deprotonation: The amine (in this case, 1,2-phenylenediamine) coordinates to the Pd(II) complex. A strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.[8]

Step 3: Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[3] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[3] The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base.

Catalytic Cycle:

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve a Cu(I)/Cu(III) catalytic cycle.

Step 1: Formation of Copper(I) Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

Step 2: Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

Step 3: Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diarylamine product and regenerate the Cu(I) catalyst.

Key Reactions of this compound

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds due to the presence of two nucleophilic amino groups in a 1,2-relationship.

Synthesis of Quinoxalines

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.[3][4] this compound readily undergoes this condensation reaction with α-diketones or their equivalents, such as glyoxal.

Reaction Mechanism:

The reaction proceeds through a two-step condensation-cyclization mechanism.

Step 1: Nucleophilic Attack and Imine Formation: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the glyoxal. This is followed by dehydration to form an imine intermediate.

Step 2: Intramolecular Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the other carbonyl group (or the imine carbon in a tautomeric form), leading to a dihydroquinoxaline intermediate. Subsequent dehydration and aromatization yield the stable quinoxaline ring system.

Synthesis of Clofazimine

Clofazimine is a riminophenazine dye, and its synthesis involves the condensation of two molecules of this compound, followed by reaction with an iminating agent.[4] The core of this synthesis is the formation of the phenazine ring system.

Reaction Mechanism:

The formation of the phenazine ring from this compound is an oxidative cyclization process.

Step 1: Oxidation to Diimine: One molecule of this compound is oxidized to the corresponding diimine derivative.

Step 2: Michael Addition: A second molecule of this compound undergoes a Michael-type addition to the diimine intermediate.

Step 3: Intramolecular Cyclization and Aromatization: Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the dihydrophenazine core.

Step 4: Imination: The final step in the synthesis of clofazimine involves the introduction of the isopropyl-imino group at the C2 position of the phenazine ring.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound.

Table 1: Synthesis via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Iron Powder | NH₄Cl | Ethanol/Water | 70 | 2 | 93.2 | [5] |

| H₂ | Raney-Nickel | Ethanol | 40-50 | - | 88 | [10] |

| Hydrazine hydrate | Pd/C | Ethanol | RT | 1 | 72 | [11] |

Table 2: Synthesis via Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-chlorobenzene | 1,2-Phenylenediamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >90 |

| 1-Iodo-4-chlorobenzene | 1,2-Phenylenediamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |

Note: The data in Table 2 are representative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 3: Synthesis via Ullmann Condensation

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Iodo-4-chlorobenzene | 1,2-Phenylenediamine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 70-85 |

| 1-Bromo-4-chlorobenzene | 1,2-Phenylenediamine | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 65-80 |

Note: The data in Table 3 are representative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Synthesis of this compound via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

Materials:

-

N-(4-chlorophenyl)-2-nitrobenzenamine

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of ethanol and a saturated aqueous solution of ammonium chloride, add N-(4-chlorophenyl)-2-nitrobenzenamine and iron powder.[5]

-

Heat the reaction mixture at 70 °C with stirring for 2 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a light yellow solid.[5]

General Protocol for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (e.g., 1-bromo-4-chlorobenzene)

-

1,2-Phenylenediamine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

-

Add the aryl halide and 1,2-phenylenediamine.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

General Protocol for Ullmann Condensation

Materials:

-

Aryl halide (e.g., 1-iodo-4-chlorobenzene)

-

1,2-Phenylenediamine

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add CuI, the ligand, and K₂CO₃.[10]

-

Add the aryl halide and 1,2-phenylenediamine.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir until the reaction is complete (monitor by TLC).[10]

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Conclusion

This technical guide has provided a detailed examination of the primary reaction mechanisms associated with this compound. The synthetic pathways, including nitro group reduction, Buchwald-Hartwig amination, and Ullmann condensation, have been mechanistically elucidated with accompanying diagrams and quantitative data. Furthermore, the mechanisms of key subsequent reactions leading to the formation of quinoxalines and the precursor to clofazimine have been detailed. The inclusion of experimental protocols offers a practical resource for the laboratory synthesis of this important chemical intermediate. A thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

- 1. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | TCI AMERICA [tcichemicals.com]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural characterization of this compound, with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol , is established through a combination of spectroscopic techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the limited availability of complete experimental spectra in the public domain, the following tables include a combination of available data for the target molecule and comparative data from structurally similar compounds to provide a robust analytical reference.

¹H NMR (Proton NMR) Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (phenylenediamine ring) | 6.5 - 7.5 | Multiplet | - |

| Aromatic H (chlorophenyl ring) | 6.5 - 7.5 | Multiplet | - |

| -NH₂ | ~3.5 | Broad Singlet | - |

| -NH- | Variable | Broad Singlet | - |

Note: The chemical shifts of amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-N (phenylenediamine) | 130 - 150 |

| Aromatic C-N (chlorophenyl) | 140 - 155 |

| Aromatic C-H | 110 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3200 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 218.06108 Da.[5]

Predicted Mass Spectrometry Data (m/z)

| Adduct | Predicted m/z |

| [M]⁺ | 218.061 |

| [M+H]⁺ | 219.068 |

| [M+Na]⁺ | 241.050 |

| [M+K]⁺ | 257.024 |

Data sourced from PubChem predictions.[5]

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): The Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically used for solid samples.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction. Electron Ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

References

- 1. Buy this compound | 68817-71-0 [smolecule.com]

- 2. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H11ClN2) [pubchemlite.lcsb.uni.lu]

"N-(4-Chlorophenyl)-1,2-phenylenediamine" physical characteristics and melting point

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and melting point of N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1][2]

Physical and Chemical Properties

This compound, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with the chemical formula C12H11ClN2.[1][3] It is recognized for its role as a versatile building block in organic synthesis.[2][4]

Data Presentation: Summary of Physical Characteristics

| Property | Value | References |

| IUPAC Name | N-(4-chlorophenyl)benzene-1,2-diamine | [1][3] |

| Synonyms | 2-Amino-4'-chlorodiphenylamine, N-(p-Chlorophenyl)-o-phenylenediamine | [1] |

| CAS Number | 68817-71-0 | [1][5] |

| EC Number | 272-391-8 | [3][5] |

| Molecular Formula | C12H11ClN2 | [1][3] |

| Molecular Weight | 218.68 g/mol | [1][3][5] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 117-119 °C (lit.) | [1][6] |

Experimental Protocols

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

-

Determination: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C). The literature value for this compound is 117-119 °C.[6]

Synthesis Workflow Visualization

A primary application of this compound is as a key intermediate in the synthesis of clofazimine analogs.[1][2][7] A common and efficient method for its preparation involves the reduction of an N-(4-chlorophenyl)-2-nitrobenzenamine precursor.[1][4][8] The following diagram illustrates this synthetic pathway.

References

- 1. Buy this compound | 68817-71-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | High Purity [benchchem.com]

- 5. This compound 97 68817-71-0 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 8. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS: 68817-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine, with the CAS number 68817-71-0, is an aromatic diamine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including benzimidazoles, which are of interest for their therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of this compound, presenting available data in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a brown to reddish-brown powder.[2] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General Properties

| Property | Value | Source(s) |

| CAS Number | 68817-71-0 | [2][3] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [2][4] |

| Molecular Weight | 218.68 g/mol | [2][4] |

| Appearance | Brown to reddish-brown solid | [2] |

| Melting Point | 117-119 °C | [2] |

Table 2: Spectroscopic Data (Predicted/Typical)

Note: The following spectral data is based on typical values for the constituent functional groups and may not represent experimentally verified data for this specific molecule.

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Amine Protons (NH, NH₂) | 3.5 - 5.5 | Broad singlet |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-Cl | 125 - 130 | |

| Aromatic C-N | 135 - 150 | |

| Other Aromatic C | 115 - 130 |

| FT-IR | Characteristic Absorption (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary and secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

| C-N Stretch | 1250 - 1350 | Aromatic amine |

| C-Cl Stretch | 700 - 800 | Aryl chloride |

| Mass Spectrometry | Predicted m/z | Fragment |

| 218/220 | [M]⁺ | Molecular ion (presence of Cl isotope) |

| 182 | [M-HCl]⁺ | Loss of HCl |

Synthesis

The most commonly reported synthesis of this compound involves the reduction of its nitro precursor, N-(4-chlorophenyl)-2-nitrobenzenamine.[5] A typical experimental protocol is detailed below.

Experimental Protocol: Synthesis via Iron Reduction

Materials:

-

N-(4-chlorophenyl)-2-nitrobenzenamine

-

Ethanol (EtOH)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Iron powder

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 100 mL of ethanol and 15 mL of saturated ammonium chloride solution, add 5.0 g (20.1 mmol) of N-(4-chlorophenyl)-2-nitrobenzenamine.

-

To this suspension, add 4.0 g of iron powder.

-

Heat the reaction mixture to 70 °C and maintain for 2 hours with stirring.

-

After the reaction is complete, filter the hot solution to remove the iron residue.

-

Extract the filtrate three times with 100 mL portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield this compound as a light yellow solid.[2]

Biological Activities and Potential Applications

This compound has been investigated for its biological activities, primarily focusing on its genotoxic effects and interactions with proteins. It serves as a key intermediate in the synthesis of clofazimine analogs, which have shown promise as antileishmanial and antiplasmodial agents.[4] It is also used in the preparation of certain dyes.[4]

Genotoxicity and DNA Damage

Studies on related phenylenediamine compounds suggest that they can induce DNA damage. For instance, some phenylenediamines have been shown to cause single-strand breaks in plasmid DNA, indicating potential genotoxicity.[4] This effect is believed to be mediated by the generation of reactive oxygen species (ROS).

Experimental Protocol: Plasmid Nicking Assay (Adapted)

This protocol is adapted from general procedures for plasmid nicking assays and may require optimization for this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Tris-HCl buffer (pH 7.4)

-

Agarose

-

Ethidium bromide or other DNA stain

-

Loading dye

-

Gel electrophoresis apparatus

Procedure:

-

Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg) in Tris-HCl buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no compound.

-

Incubate the mixtures at 37 °C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding loading dye containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

-

Stain the gel with ethidium bromide and visualize under UV light. The conversion of supercoiled DNA to the slower-migrating nicked form indicates single-strand breaks.

Interaction with Human Serum Albumin (HSA)

This compound has been shown to interact with human serum albumin (HSA), leading to structural perturbations of the protein.[4] This interaction may contribute to its biological effects, including potential induction of apoptosis.[4]

Experimental Protocol: HSA Interaction Study (Adapted)

This protocol is adapted from studies on similar compounds and may require optimization.

Materials:

-

Human Serum Albumin (HSA)

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of HSA in PBS.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to minimize solvent effects.

-

In a quartz cuvette, place a fixed concentration of HSA solution.

-

Titrate the HSA solution with increasing concentrations of the this compound solution.

-

After each addition, record the fluorescence emission spectrum of HSA (excitation at ~280 nm or ~295 nm for tryptophan-specific excitation).

-

Monitor the quenching of HSA's intrinsic fluorescence as a function of the compound's concentration.

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively elucidated, studies on related phenylenediamines suggest the involvement of reactive oxygen species (ROS) in mediating their biological effects, including apoptosis.[6] A plausible pathway involves the generation of ROS, leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with established applications in the synthesis of pharmaceuticals and dyes. Its biological activity, particularly its potential genotoxicity and interaction with proteins like HSA, warrants further investigation. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug development professionals working with this compound. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: N-(4-Chlorophenyl)-1,2-phenylenediamine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-1,2-phenylenediamine has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its unique structural features, combining a reactive 1,2-phenylenediamine moiety with a 4-chlorophenyl group, have enabled the development of potent and selective molecules with applications spanning oncology, infectious diseases, and neurology. This technical guide provides an in-depth analysis of the current and potential applications of this compound derivatives, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. The strategic use of versatile chemical scaffolds that can be readily modified to interact with a variety of biological targets is a cornerstone of modern drug discovery. This compound has proven to be one such scaffold, offering a synthetically accessible platform for the generation of diverse compound libraries. This guide explores the significant therapeutic potential of its derivatives, highlighting key areas of application and providing practical information for researchers in the field.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.

Quantitative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Symmetrical Chlorophenylamino-s-triazine | 2c | MCF7 (Breast) | 4.14 | [1] |

| C26 (Colon) | 7.87 | [1] | ||

| 3c | MCF7 (Breast) | 4.98 | [1] | |

| C26 (Colon) | 3.05 | [1] | ||

| 4c | MCF7 (Breast) | 6.85 | [1] | |

| C26 (Colon) | 1.71 | [1] | ||

| 2f | MCF7 (Breast) | 11.02 | [1] | |

| C26 (Colon) | 4.62 | [1] | ||

| 3f | MCF7 (Breast) | 5.11 | [1] | |

| C26 (Colon) | 7.10 | [1] | ||

| Pyrano[2,3-c]pyrazole | 4j | Glioblastoma (Primary patient-derived 2D cells) | Potent EC50 | [2] |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | 4u | MGC-803 (Gastric) | 5.1 - 10.1 | [3] |

| 2-Phenazinamine | 4 (2-chloro-N-(phenazin-2-yl)benzamide) | K562 (Leukemia) | Comparable to cisplatin | [4] |

| HepG2 (Hepatocellular) | Comparable to cisplatin | [4] |

Signaling Pathway: PI3K/AKT Inhibition

Several this compound derivatives, particularly the pyrano[2,3-c]pyrazole class, exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

References

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine in Heterocyclic Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine, a key organic intermediate, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, make it an ideal precursor for constructing diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of medicinally significant heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its utility as a precursor. A common and effective method involves a two-step process starting from o-fluoronitrobenzene and p-chloroaniline. The initial step is a condensation reaction, followed by a reduction of the nitro group.

A detailed experimental protocol is as follows:

Step 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

In a reaction vessel, o-fluoronitrobenzene and p-chloroaniline are reacted in an organic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium hydroxide (KOH). The reaction mixture is typically stirred at a controlled temperature to facilitate the nucleophilic aromatic substitution.

Step 2: Reduction to this compound

The intermediate, N-(4-chlorophenyl)-2-nitroaniline, is then reduced to the desired diamine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid or ammonium chloride can also be employed.

dot

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various aldehydes or carboxylic acids provides a straightforward route to novel benzimidazole derivatives.

General Experimental Protocol for Benzimidazole Synthesis

A mixture of this compound (1 equivalent) and a substituted aldehyde (1 equivalent) is refluxed in a suitable solvent, such as ethanol or acetic acid. The reaction can be catalyzed by an acid or an oxidizing agent. The product, a 2-substituted-N-(4-chlorophenyl)-1H-benzo[d]imidazole, precipitates upon cooling and can be purified by recrystallization.

| Reactant 2 (Aldehyde) | Catalyst/Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) | Reference |

| 4-Chlorobenzaldehyde | Reflux in ethanol | 5 | 65 | 150-150.5 | [1] |

| Anisaldehyde | NH4Cl in ethanol, 80°C | 2 | 80 | 216-218 | |

| 4-Methylbenzaldehyde | NH4Cl in ethanol, 80°C | 2.5 | 80 | 238-240 | |

| 4-Nitrobenzaldehyde | NH4Cl in ethanol, 80°C | 2 | 90 | >300 |

Application in the Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer and antimicrobial activities. The condensation of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline derivatives.

General Experimental Protocol for Quinoxaline Synthesis

This compound (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil) (1 equivalent) are dissolved in a solvent like ethanol or acetic acid. The mixture is then refluxed for a specified period. The resulting quinoxaline derivative often crystallizes out upon cooling and can be collected by filtration and purified. Various catalysts can be employed to improve reaction rates and yields.[2][3][4]

| Reactant 2 (Dicarbonyl) | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzil | HFIP (Hexafluoroisopropanol) | 1 h | 95 | [5] |

| Benzil | Cerium (IV) ammonium nitrate (CAN) in Acetonitrile/Water | 20 min | 98 | [3] |

| Benzil | TiO2-Pr-SO3H in Ethanol | 10 min | 95 | [3] |

| Phenacyl bromide | Pyridine in THF | 2 h | 85-92 | [6] |

Application in the Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox properties and broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. A key example is clofazimine, an anti-leprosy drug. The synthesis of the phenazine core can be achieved through the oxidative cyclization of o-phenylenediamines. Clofazimine itself is synthesized from this compound.[7][8]

Experimental Protocol for Clofazimine Synthesis

The synthesis of clofazimine involves the condensation of two molecules of this compound. This reaction is typically carried out in the presence of an oxidizing agent, such as ferric chloride, in an acidic medium. The resulting phenazine derivative is then reacted with isopropylamine to yield clofazimine.[9]

| Precursor | Key Reagents | Product | Application | Reference |

| This compound | Ferric chloride, Hydrochloric acid, Acetic acid, Isopropylamine | Clofazimine | Anti-leprosy, Anti-tuberculosis, Anticancer | [9] |

Biological Activities and Signaling Pathways of Derived Heterocycles

The heterocyclic compounds synthesized from this compound exhibit a range of significant biological activities. Understanding their mechanisms of action is crucial for drug development.

Anticancer Activity and the Wnt Signaling Pathway

Clofazimine, a phenazine derivative, has shown promising anticancer properties. One of its proposed mechanisms of action is the inhibition of the canonical Wnt signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. Clofazimine is thought to disrupt this pathway at a level downstream of the ligand-receptor interaction.

dot

Caption: Simplified diagram of the Wnt signaling pathway and the inhibitory action of Clofazimine.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have indicated that clofazimine can also modulate the kynurenine/aryl hydrocarbon receptor (AhR) axis. The AhR is a ligand-activated transcription factor involved in cellular responses to environmental stimuli and has been implicated in cancer progression. Clofazimine has been shown to bind to AhR, potentially at the activator binding site, thereby inhibiting its downstream signaling, which includes the activation of oncogenic pathways like Erk/Akt.

dot

Caption: Overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the modulatory effect of Clofazimine.

Antimicrobial Activity via Reactive Oxygen Species (ROS) Generation

Many phenazine derivatives exhibit their antimicrobial effects through the generation of reactive oxygen species (ROS). These compounds can undergo redox cycling within microbial cells, leading to the production of superoxide radicals and hydrogen peroxide. These ROS can cause oxidative damage to essential biomolecules such as DNA, proteins, and lipids, ultimately leading to microbial cell death.

dot

Caption: Mechanism of reactive oxygen species (ROS) generation by phenazine derivatives.

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This technical guide has provided a detailed overview of its synthesis and its application in the preparation of benzimidazoles, quinoxalines, and phenazines. The experimental protocols and quantitative data presented herein offer a practical resource for researchers in medicinal chemistry and drug development. Furthermore, the elucidation of the signaling pathways affected by these compounds, such as the Wnt and AhR pathways, and their ability to generate ROS, provides a deeper understanding of their therapeutic potential and opens avenues for the design of novel and more effective therapeutic agents.

References

- 1. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Genotoxicity of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the genotoxicity of N-(4-Chlorophenyl)-1,2-phenylenediamine. A comprehensive review of scientific literature and toxicology databases did not yield quantitative results from standardized genotoxicity assays (e.g., Ames test, Micronucleus Assay, Chromosomal Aberration Assay) for this specific chemical. Therefore, this guide provides available data, discusses potential genotoxic mechanisms based on related compounds, and outlines recommended experimental protocols for a thorough genotoxicity assessment.

Executive Summary

This compound (CAS No. 68817-71-0) is an aromatic amine derivative. While specific data from regulatory guideline studies on its genotoxicity are not publicly available, preliminary studies and the toxicological profile of structurally related compounds warrant a careful evaluation of its potential to induce genetic damage. Research indicates that the compound can interact with DNA, causing strand breaks, and may induce apoptosis. This guide provides an overview of the known information and a framework for conducting a comprehensive genotoxicity assessment.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 68817-71-0 |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| Synonyms | N-(4-Chlorophenyl)benzene-1,2-diamine, N-(p-Chlorophenyl)-o-phenylenediamine, 2-Amino-4'-chlorodiphenylamine |

| Appearance | Light yellow solid |

| Melting Point | 117-119 °C |

Known Toxicological Information

The primary toxicological information available for this compound relates to its irritant properties and preliminary indicators of genotoxicity.

Hazard Classifications:

| Hazard Statement | Classification | Target Organ |

| H315 | Causes skin irritation | Skin |

| H319 | Causes serious eye irritation | Eyes |

| H335 | May cause respiratory irritation | Respiratory System |

Summary of Genotoxicity-Related Findings:

| Assay Type | Finding | Reference |

| Plasmid Nicking Assay | Induced single-strand and double-strand breaks in plasmid DNA, suggesting direct DNA-damaging potential. | |

| Apoptosis Induction | Interaction with human serum albumin was linked to increased nuclear fragmentation and potential apoptotic effects. | |

| Oxidative Stress | Generates reactive oxygen species (ROS) through copper-mediated autoxidation, a common mechanism for genotoxicity. |

Recommended Genotoxicity Testing Strategy

Given the absence of data from standardized assays, a battery of tests compliant with international guidelines (e.g., OECD) is recommended to fully characterize the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Experimental Protocol (Based on OECD Guideline 471):

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The test should be conducted with and without a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

-

Dose Levels: A preliminary toxicity/range-finding study should be performed to determine the appropriate concentration range. At least five analyzable concentrations should be selected, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

-

Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

-

Vortex and pour onto the surface of a minimal glucose agar plate.

-

Incubate at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

Ames Test Experimental Workflow

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

Experimental Protocol (Based on OECD Guideline 473):

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Metabolic Activation: Conducted with and without a rat liver S9 mix.

-

Treatment and Harvest Times:

-

Short Treatment (3-6 hours) ± S9: Harvest cells at a time equivalent to approximately 1.5 normal cell cycles after the beginning of treatment.

-

Continuous Treatment (without S9): Treat for a duration equivalent to 1.5 normal cell cycles and harvest.

-

-

Procedure:

-

Culture cells and expose them to at least three analyzable concentrations of the test substance and controls (negative/solvent and positive).

-

Prior to harvest, add a metaphase-arresting agent (e.g., colcemid).

-

Harvest cells, treat with a hypotonic solution, and fix.

-

Prepare microscope slides and stain with Giemsa.

-

-

Data Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, exchanges). A positive result is a concentration-dependent and statistically significant increase in the percentage of cells with structural aberrations.

In Vitro Chromosomal Aberration Test Workflow

In Vitro Micronucleus Test

This test detects DNA fragments or whole chromosomes left behind in the cytoplasm after cell division, indicating clastogenic or aneugenic activity.

Experimental Protocol (Based on OECD Guideline 487):

-

Cell Line: A suitable mammalian cell line, such as L5178Y, TK6, CHO, or V79.

-

Metabolic Activation: Conducted with and without a rat liver S9 mix.

-

Procedure:

-

Expose cell cultures to at least three concentrations of the test substance.

-

With Cytochalasin B (optional but recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

-

Without Cytochalasin B: Harvest cells at a time that allows for the observation of micronuclei in cells that have completed mitosis.

-

Harvest cells, stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent dye).

-

-

Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent and significant increase in the frequency of micronucleated cells.

Potential Signaling Pathways for Genotoxicity

Based on data from related aromatic amines and preliminary findings, the genotoxicity of this compound may be mediated by several pathways.

-

Metabolic Activation and DNA Adduct Formation: Aromatic amines are often metabolically activated by cytochrome P450 enzymes to reactive intermediates (e.g., N-hydroxyarylamines) that can form covalent adducts with DNA, leading to mutations.

-

Oxidative Stress: The compound can undergo redox cycling, generating reactive oxygen species (ROS). ROS can cause oxidative damage to DNA bases (e.g., 8-oxoguanine) and induce DNA strand breaks.

-

Apoptosis Induction: Significant DNA damage can trigger programmed cell death (apoptosis) through pathways involving mitochondrial dysfunction and caspase activation, as suggested by preliminary studies.

Potential Genotoxicity and Cellular Response Pathways

Conclusion and Recommendations

There is a significant data gap in the public domain regarding the genotoxicity of this compound according to standardized international guidelines. Preliminary evidence suggests a potential for DNA damage and induction of oxidative stress. Structurally similar compounds, such as other chlorinated anilines and phenylenediamines, have shown varied genotoxic profiles, underscoring the necessity for specific testing of this compound.

It is strongly recommended that the battery of tests outlined in this guide—the Ames test, an in vitro chromosomal aberration assay, and an in vitro micronucleus test—be performed to accurately characterize the genotoxic hazard of this compound. The results of these studies are critical for any risk assessment and for ensuring the safety of researchers and consumers who may be exposed to this chemical or its derivatives.

Methodological & Application

Synthesis of Benzimidazoles Using N-(4-Chlorophenyl)-1,2-phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of benzimidazole derivatives utilizing N-(4-Chlorophenyl)-1,2-phenylenediamine as a key starting material. Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction

Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer, anticancer, antiviral, and antihypertensive agents. The synthesis of substituted benzimidazoles is a key area of research, and the use of N-substituted o-phenylenediamines, such as this compound, allows for the direct introduction of a substituent at the N-1 position of the benzimidazole ring. This N-1 substituent can significantly influence the biological activity of the resulting compound.

This application note focuses on the condensation reactions of this compound with various aldehydes and carboxylic acids to yield 1-(4-chlorophenyl)-2-substituted-benzimidazoles. Microwave-assisted organic synthesis (MAOS) is highlighted as an efficient and rapid method for these transformations.

General Synthetic Pathways

The primary methods for the synthesis of 1,2-disubstituted benzimidazoles from this compound involve the cyclocondensation with either an aldehyde or a carboxylic acid (or its derivative).

A general reaction scheme is presented below:

Caption: General synthetic routes to 1-(4-chlorophenyl)benzimidazoles.

Data Presentation: Reaction of N-Aryl-o-phenylenediamines with Aldehydes

The following table summarizes the results of a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes using Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) as a catalyst.[1] This data serves as a strong predictive model for the synthesis using the structurally similar this compound.

| Aldehyde (R-CHO) | Product (1-phenyl-2-substituted-benzimidazole) | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 1,2-Diphenyl-1H-benzimidazole | 5 | 99 |

| 4-Methylbenzaldehyde | 1-Phenyl-2-(p-tolyl)-1H-benzimidazole | 7 | 98 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | 7 | 99 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole | 10 | 96 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1-phenyl-1H-benzimidazole | 10 | 97 |

| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1-phenyl-1H-benzimidazole | 10 | 86 |

| Cinnamaldehyde | 1-Phenyl-2-styryl-1H-benzimidazole | 10 | 92 |

| Furfural | 2-(Furan-2-yl)-1-phenyl-1H-benzimidazole | 10 | 90 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)-2-aryl-benzimidazoles from Aldehydes

This protocol is adapted from a highly efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde, etc.)

-

Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)

-

Microwave reactor

-

3 mL glass vial with a magnetic stirrer

-

Ethyl acetate

-

Water

Procedure:

-

To a 3 mL glass vial, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture with microwaves at a suitable power and temperature (e.g., 100 °C) for 5-10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the vial to cool to room temperature.

-

To the reaction mixture, add water and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Caption: Workflow for microwave-assisted benzimidazole synthesis.

Protocol 2: Conventional Synthesis of 1-(4-Chlorophenyl)-2-aryl-benzimidazoles from Aldehydes

This protocol is based on a general method for the condensation of o-phenylenediamines with aldehydes.[2]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

p-Toluenesulfonic acid (p-TSOH)

-

Dimethylformamide (DMF)

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) and the aromatic aldehyde (0.01 mol) in DMF (3 mL).

-

Add p-TSOH (catalytic amount) to the mixture.

-

Heat the reaction mixture with stirring at 80 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 mL).

-

Add the reaction mixture dropwise to the Na₂CO₃ solution with stirring.

-

Collect the precipitated product by filtration, wash with water, and dry.

Protocol 3: Synthesis of 1-(4-Chlorophenyl)-2-alkyl/aryl-benzimidazoles from Carboxylic Acids

This protocol is a general procedure for the synthesis of benzimidazoles from carboxylic acids.[3]

Materials:

-

This compound

-

Carboxylic acid

-

Polyphosphoric acid (PPA)

-

Toluene

Procedure:

-

In a round-bottom flask, add this compound (1 equivalent) and the desired carboxylic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

Applications in Drug Development

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The introduction of a 1-(4-chlorophenyl) moiety can enhance the lipophilicity and modulate the electronic properties of the benzimidazole scaffold, potentially leading to improved pharmacological profiles. While specific data for derivatives from this compound is emerging, related benzimidazole structures have shown significant potential in several therapeutic areas.

Antimicrobial Activity: Many benzimidazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 1-(4-chlorophenyl) substituent may contribute to enhanced membrane permeability and target engagement.

Anticancer Activity: Benzimidazoles are a well-established class of anticancer agents. Their mechanisms can include inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The specific substitution pattern on the benzimidazole core is crucial for determining the anticancer potency and selectivity.

Signaling Pathway Interactions: The biological activities of benzimidazoles are often attributed to their interaction with specific signaling pathways. For instance, certain benzimidazole derivatives can act as kinase inhibitors, affecting pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors like benzimidazole derivatives.

Caption: Potential inhibition of a kinase signaling pathway by a benzimidazole derivative.

Conclusion

The synthesis of 1-(4-chlorophenyl)-2-substituted-benzimidazoles from this compound offers a versatile platform for the development of novel compounds with potential therapeutic applications. The protocols provided herein, particularly the microwave-assisted method, offer efficient and rapid access to a library of such derivatives. Further investigation into the biological activities of these specific compounds is warranted to fully explore their potential in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Clofazimine Analogs Using N-(4-Chlorophenyl)-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals